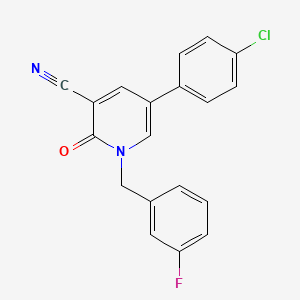

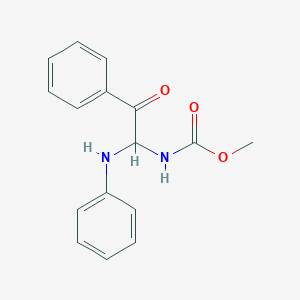

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate, also known as MPPC, is a carbamate derivative that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for exploring various aspects of cellular and molecular biology.

Wissenschaftliche Forschungsanwendungen

Thermal Decompositions of Carbamates

Carbamates, including Methyl (2-oxo-2-phenyl-1-(phenylamino)ethyl)carbamate, undergo thermal decomposition to yield various products such as N-methylaniline, carbon dioxide, and ethylene. These reactions are significant for understanding the stability and degradation pathways of carbamate compounds in various conditions, which is essential for their application in material science and chemical synthesis (Daly & Ziolkowski, 1971).

Synthesis and Transformations

The compound has been involved in synthesis processes leading to the creation of novel structures through oxidation and condensation reactions. For example, its oxidation and subsequent reactions can produce complex molecules with potential applications in medicinal chemistry and materials science (Velikorodov & Shustova, 2017).

Biological Activities of Carbamates

Carbamates, similar to this compound, have been studied for their biological activities, including their use as pesticides. Understanding the synthesis, characterization, and biological effects of these compounds is crucial for developing new agrochemicals and studying their environmental impact (Bansal, 2005).

CO2 Absorption Studies

Research on carbamate compounds also extends to environmental science, particularly in CO2 capture and sequestration technologies. The interactions between amines and CO2 to form carbamates have been explored as a method for CO2 absorption, showcasing the potential of such compounds in mitigating climate change effects (Barzagli, Mani, & Peruzzini, 2016).

Chemical Recycling and Synthesis

Methyl N-phenyl carbamate synthesis from aniline using this compound demonstrates the compound's role in carbon recycling and chemical product synthesis. This research provides insights into more sustainable and efficient synthetic routes for carbamate production, emphasizing green chemistry principles (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).

Eigenschaften

IUPAC Name |

methyl N-(1-anilino-2-oxo-2-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-16(20)18-15(17-13-10-6-3-7-11-13)14(19)12-8-4-2-5-9-12/h2-11,15,17H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDPBKGRNYMYOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)

![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)

![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide](/img/structure/B2723534.png)

![tert-butyl N-{[(2-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2723535.png)